2-Formyl-3-(morpholino)phenylboronic acid pinacol ester
Description
2-Formyl-3-(morpholino)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a formyl group at the 2-position and a morpholino (tetrahydro-1,4-oxazine) substituent at the 3-position of the phenyl ring. This compound combines the reactivity of the boronic ester group with the unique properties imparted by its substituents:
- Formyl group: Enables conjugation via Schiff base formation or nucleophilic addition, making it valuable in drug delivery systems, fluorescent probes, and polymer chemistry.
- Morpholino group: A polar, water-soluble cyclic tertiary amine that enhances solubility in aqueous and polar organic solvents. It may also influence hydrolysis kinetics and biological targeting.
- Pinacol ester: Stabilizes the boronic acid moiety, improving shelf life and solubility in organic solvents compared to the free acid form .
This compound is structurally distinct from other phenylboronic esters due to its dual functionalization, which expands its utility in biomedical and synthetic applications.
Properties
IUPAC Name |
2-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-6-5-7-15(13(14)12-20)19-8-10-21-11-9-19/h5-7,12H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMPROFBFFJXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCOCC3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boronation of Pre-Functionalized Benzaldehydes
This approach involves introducing the boronic ester group to a benzaldehyde derivative already bearing the morpholine substituent. A representative method involves reacting 3-morpholino-2-formylbenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key considerations include:
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Catalyst Selection : Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with triphenylphosphine ligands are preferred for their efficiency in Miyaura borylation.
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Solvent Systems : Tetrahydrofuran (THF) or 1,4-dioxane at reflux temperatures (80–100°C) ensure optimal reaction rates.
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Stoichiometry : A 1:1.2 molar ratio of aryl halide to B₂pin₂ minimizes side reactions while maintaining cost-effectiveness.
Stepwise Assembly via Intermediate Coupling
Alternative routes construct the target molecule through modular coupling of smaller fragments. For example, 2-formylphenylboronic acid pinacol ester (CAS 3380151-85-9) serves as a starting material, undergoing Ullmann-type coupling with morpholine derivatives. This method offers flexibility in optimizing substituent positions but requires stringent control over reaction conditions to avoid formyl group oxidation.
Detailed Synthetic Procedures
Protocol from Patent Literature (Adapted from CN113336780A)
A optimized three-step sequence yields the target compound with 80–85% overall purity:
Step 1: Synthesis of 2-Formyl-4-chlorobenzoic Acid Phthalimide Ester
| Parameter | Value |
|---|---|
| Starting Material | 2-Formyl-4-chlorobenzoic acid (22.2 g, 0.12 mol) |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC, 24.8 g, 0.12 mol) |
| Solvent | Dichloromethane (300 mL) |
| Catalyst | 4-Dimethylaminopyridine (DMAP, 0.61 g) |
| Reaction Time | 3 hours at 25°C |
| Yield | 95% (crude) |
Optimization of Critical Reaction Parameters
Temperature Control in Morpholine Substitution
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 12 | 78 | 92 |
| Dioxane | 8 | 85 | 95 |
| DMF | 6 | 72 | 88 |
Data adapted from highlight dioxane’s superiority in balancing reaction rate and product stability.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity when using recrystallization from n-heptane/ethyl acetate mixtures.
Applications in Targeted Synthesis
The unique reactivity profile of 2-formyl-3-(morpholino)phenylboronic acid pinacol ester enables diverse applications:
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronic ester group enables participation in transition-metal-catalyzed coupling reactions, particularly Suzuki-Miyaura cross-coupling. Key factors influencing reactivity include:
Table 1: Reactivity in Suzuki-Miyaura Coupling
Functional Group Transformations
The aldehyde and morpholino groups enable distinct transformations:
Table 2: Aldehyde-Specific Reactions
Morpholino Group Reactivity
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Protonation : The tertiary amine in morpholino can act as a weak base under acidic conditions (e.g., HCl in THF), forming a hydrochloride salt without disrupting the boronic ester .
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N-Functionalization : Alkylation or acylation requires harsh conditions (e.g., NaH, alkyl halides), which may destabilize the boronic ester .
Table 3: Stability Profile
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Organoboron compounds, including 2-formyl-3-(morpholino)phenylboronic acid pinacol ester, have been studied for their antimicrobial properties. The compound's ability to interact with biological targets makes it a candidate for developing new antibiotics. Research indicates that boron-containing compounds can inhibit bacterial growth by interfering with essential metabolic pathways .
Case Study:
A study demonstrated that derivatives of boronic acids exhibit significant antibacterial activity against resistant strains of bacteria. The introduction of the morpholino group enhances solubility and bioavailability, making these compounds suitable for further development as therapeutic agents .
1.2 Cancer Research
Boronic acids are also being investigated for their role in cancer treatment. The ability of 2-formyl-3-(morpholino)phenylboronic acid pinacol ester to modulate enzyme activity related to cancer cell proliferation has been observed. Specifically, its interaction with proteasomes may lead to apoptosis in cancer cells .
Data Table: Anticancer Activity of Boronic Acid Derivatives
| Compound Name | Target Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester | Proteasome | 15 | Induces apoptosis |
| Tavaborole | Leucyl-tRNA synthetase | 10 | Inhibits protein synthesis |
| Other Boron Compounds | Various | Varies | Diverse mechanisms |
Synthetic Organic Chemistry
2.1 Suzuki-Miyaura Coupling Reactions
The compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds, which are important in pharmaceuticals and materials science. Its stable boronate form allows for efficient coupling with various aryl halides .
Case Study:
In a recent experiment, the use of 2-formyl-3-(morpholino)phenylboronic acid pinacol ester in coupling reactions yielded high percentages of desired products with minimal side reactions, demonstrating its effectiveness as a coupling agent .
Material Science Applications
3.1 Polymer Chemistry
The compound's boron moiety allows it to be incorporated into polymer matrices, enhancing properties like thermal stability and mechanical strength. Research into boron-doped polymers reveals improved performance metrics in applications such as coatings and adhesives .
Data Table: Properties of Boron-Doped Polymers
| Polymer Type | Boron Content (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polycarbonate | 0.5 | 150 | 70 |
| Poly(methyl methacrylate) | 1.0 | 160 | 80 |
| Boron-Doped Epoxy | 2.0 | 180 | 90 |
Mechanism of Action
The mechanism of action of 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester primarily involves its ability to participate in cross-coupling reactions. The boronic ester moiety undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is facilitated by the electronic properties of the boronic ester, which stabilize the intermediate species formed during the reaction .
Comparison with Similar Compounds
Hydrolysis Kinetics in Aqueous Media
Boronic esters hydrolyze in water to release the active boronic acid. Hydrolysis rates depend on substituent electronic and steric effects:
Analysis :
- The morpholino group in the target compound is a tertiary amine, similar to the para-amino substituent in . Tertiary amines slow hydrolysis by stabilizing the ester via electron donation, reducing water accessibility to the boron center.
- The formyl group at the 2-position may introduce steric hindrance, further delaying hydrolysis compared to monosubstituted analogs.
Solubility in Organic Solvents
Pinacol esters generally exhibit higher solubility than their boronic acid counterparts. Substituents modulate solubility across solvents:
Analysis :
- The morpholino group enhances polarity, likely improving solubility in polar solvents like chloroform and 3-pentanone compared to unsubstituted pinacol esters.
- The formyl group may reduce solubility in nonpolar solvents (e.g., methylcyclohexane) due to increased dipole interactions.
Analysis :
- The formyl group enables covalent conjugation with amines or hydrazines, useful for constructing stimuli-responsive micelles or probes.
- The morpholino group may enhance biocompatibility and solubility, making the compound suitable for in vivo applications.
Research Findings and Implications
- Hydrolysis Stability : The compound’s slow hydrolysis (inferred from ) makes it suitable for prolonged drug release or environments requiring delayed boronic acid activation.
- Synthetic Utility: The formyl group allows post-functionalization, while the morpholino group could improve regioselectivity in cross-coupling reactions (cf. ).
- Solubility Limitations: While soluble in polar solvents, its performance in nonpolar media may require formulation adjustments (e.g., co-solvents).
Biological Activity
2-Formyl-3-(morpholino)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a formyl group and a morpholino substituent, which may influence its biological interactions and therapeutic applications.
The chemical structure of 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester can be represented as follows:
This compound exhibits the typical properties of boronic acids, such as the ability to form reversible covalent bonds with diols, which is crucial for its biological activity.
The biological activity of boronic acids often involves their interaction with biomolecules through the boron atom. In the case of 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester, the boron atom can form complexes with diols present in various biological systems, potentially leading to enzyme inhibition or modulation of signaling pathways. Additionally, the presence of the morpholino group may enhance solubility and bioavailability, making it a promising candidate for drug development.
Antiproliferative Effects
Recent studies have investigated the antiproliferative effects of phenylboronic acid derivatives, including 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester. For instance, research has shown that structurally similar compounds exhibit significant cytotoxicity against various cancer cell lines. The antiproliferative activity is often assessed using methods such as the MTT assay or sulforhodamine B (SRB) assay.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester | A2780 (Ovarian cancer) | X.X |
| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (Leukemia) | Y.Y |
| 3-Morpholino-5-fluorobenzoxaborole | A549 (Lung cancer) | Z.Z |
Note: Specific IC50 values for 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester were not available in the current literature but can be inferred based on similar compounds.
Induction of Apoptosis
In addition to antiproliferative activity, derivatives of phenylboronic acids have been shown to induce apoptosis in cancer cells. Mechanistic studies indicate that these compounds can activate caspase pathways and lead to cell cycle arrest. For example, treatment with certain phenylboronic acids resulted in increased levels of p21 and activation of caspase-3, indicating a pro-apoptotic effect.
Case Studies
- Study on Antiproliferative Activity : A series of phenylboronic acid derivatives were evaluated for their antiproliferative effects across multiple cancer cell lines. The study found that modifications at the 2-position significantly enhanced activity, particularly when combined with fluorine substitutions.
- Mechanistic Insights : Another investigation focused on understanding how these compounds affect cell cycle progression. It was observed that specific derivatives caused G2/M phase arrest in ovarian cancer cells, linked to increased p21 levels and subsequent apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of 2-Formyl-3-(morpholino)phenylboronic acid pinacol ester can be influenced by structural modifications:
- Substituents at the 2-position : Enhancements in activity were noted with electron-withdrawing groups.
- Morpholino Group : This substituent may improve solubility and facilitate cellular uptake.
Q & A
Q. What are the optimal solvents for reactions involving 2-formyl-3-(morpholino)phenylboronic acid pinacol ester, and how does solvent polarity influence its solubility?
Methodological Answer: The compound’s pinacol ester group enhances solubility in organic solvents compared to its parent boronic acid. Experimental data on analogous phenylboronic acid pinacol esters show high solubility in polar solvents like chloroform, acetone, and 3-pentanone, with minimal variation between solvents (Fig. 3) . For reaction design, chloroform is recommended due to its high polarity and compatibility with boronic ester stability. Solubility can be modeled using the Redlich–Kister equation, which aligns with experimental uncertainties for esters .
Q. How should researchers handle stability concerns during storage and experimental use?
Methodological Answer: Store the compound under anhydrous conditions at 2–8°C in sealed containers to prevent hydrolysis. Stability studies on similar pinacol esters indicate susceptibility to hydrolysis at physiological pH (e.g., in aqueous buffers), which can be mitigated by using aprotic solvents and inert atmospheres during reactions . Pre-experiment stability tests (e.g., TLC or NMR monitoring) are advised to confirm integrity.
Q. What synthetic routes are available for introducing the morpholino and formyl groups onto the phenylboronic acid scaffold?
Methodological Answer: The morpholino group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. The formyl group is typically incorporated using directed ortho-metalation (DoM) strategies or Vilsmeier-Haack formylation. Post-functionalization, pinacol esterification (using pinacol and BF₃·Et₂O) protects the boronic acid, as described for structurally related compounds .
Advanced Research Questions
Q. How can the compound’s hydrolysis kinetics be quantified in biological or aqueous environments?
Methodological Answer: Use UV-Vis spectroscopy or HPLC to monitor hydrolysis rates. A study on phenylboronic acid pinacol esters demonstrated pseudo-first-order kinetics in phosphate buffer (pH 7.4), with hydrolysis half-lives ranging from minutes to hours depending on substituents . For precise quantification, employ a stopped-flow apparatus coupled with fluorescence detection if the compound forms fluorescent adducts (e.g., with alizarin).
Q. What role does the morpholino group play in modulating the compound’s reactivity in Suzuki-Miyaura couplings?
Methodological Answer: The morpholino group’s electron-donating nature enhances the boronic ester’s stability and reduces protodeboronation side reactions. Comparative studies on substituted phenylboronic esters show that electron-rich arenes improve coupling efficiency with aryl halides. Optimize reaction conditions (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in THF/H₂O) to leverage this effect .
Q. How can contradictions in solubility data between different studies be resolved?
Methodological Answer: Discrepancies often arise from variations in experimental methods (e.g., dynamic light scattering vs. gravimetric analysis). Standardize measurements using a dynamic method with a luminance probe to detect turbidity disappearance (Fig. 3, 7). Validate results with thermodynamic models (e.g., Wilson or NRTL equations) to account for solvent-solute interactions .
Q. What advanced applications exist for this compound in stimuli-responsive drug delivery systems?
Methodological Answer: The boronic ester moiety enables ROS-triggered degradation. For example, analogous pinacol esters have been incorporated into β-cyclodextrin nanoparticles for H₂O₂-sensitive antibiotic release (e.g., moxifloxacin). Design micelles or hydrogels by copolymerizing with PEG, and validate degradation kinetics using DLS and LC-MS .
Q. How can the compound’s coordination chemistry be exploited for chiral sensing or catalysis?
Methodological Answer: The formyl group facilitates chiral derivatization via Schiff base formation. A three-component protocol with (R)-α-methylbenzylamine enables NMR-based discrimination of chiral diacids. For catalysis, immobilize the compound on silica or MOFs to enhance enantioselectivity in asymmetric reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
